Home > Products > Screening Compounds P117096 > 3-(3-bromo-4-methoxyphenyl)-N-butylacrylamide
3-(3-bromo-4-methoxyphenyl)-N-butylacrylamide -

3-(3-bromo-4-methoxyphenyl)-N-butylacrylamide

Catalog Number: EVT-4707067
CAS Number:
Molecular Formula: C14H18BrNO2
Molecular Weight: 312.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one

    Compound Description: This compound is a chalcone derivative synthesized via a condensation reaction. [] It has been characterized using FT-IR, UV-Vis, and NMR spectroscopy. [] DFT analysis was employed to investigate its molecular structure, vibrational frequencies, and electronic properties. [] Molecular docking studies have been performed to explore its potential biological activity. []

(2e)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one

    Compound Description: This chalcone derivative has been investigated using DFT calculations to study its structural parameters, NMR chemical shifts, frontier molecular orbitals, and nonlinear optical properties. [] The calculated parameters show good agreement with experimental data. []

(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4,4′′-difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)prop-2-en-1-one

    Compound Description: This chalcone derivative's crystal structure has been determined, revealing the dihedral angles between the aromatic rings and the presence of C—H⋯O hydrogen bonds in the crystal lattice. []

(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

    Compound Description: The crystal structure of this chalcone derivative has been elucidated. [] The molecule adopts a twisted conformation, with the dihedral angles between the aromatic rings and the central prop-2-en-1-one unit reported. [] The crystal packing is stabilized by C—H⋯O hydrogen bonds and π–π interactions. []

2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine

    Compound Description: The crystal structure of this compound has been determined, revealing two independent molecules in the asymmetric unit. [] The dihedral angles between the imidazo[1,2-a]pyridine and benzene rings are reported, along with the presence of π–π stacking and intramolecular hydrogen-bond interactions. []

4-Benzyl-1-[(2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoyl]piperazine hydrochloride

    Compound Description: This compound was synthesized from 3-(3-bromo-4-acetyloxy-5-methoxyphenyl)-2-propenoic acid and benzylpiperazine. [] The piperazine ring in this compound adopts a chair conformation. []

3-(3-Bromo-4-methoxyphenyl)-1,5-diphenylpentane-1,5-dione

    Compound Description: The crystal structure of this compound highlights the dihedral angles between the central bromomethoxybenzene ring and the terminal phenyl rings. [] The crystal structure is stabilized by weak C—H⋯Br and C—H⋯O hydrogen bonds, as well as C—H⋯π and π–π stacking interactions. []

2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine

    Compound Description: This nitro biaryl compound, synthesized from 2-chloro-3-nitropyridine, exhibits a twisted structure with specific dihedral angles between the nitro group and the pyridine and benzene rings. [] The crystal packing is characterized by C—H⋯O hydrogen bonds, forming strands along the b-axis direction. []

Properties

Product Name

3-(3-bromo-4-methoxyphenyl)-N-butylacrylamide

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)-N-butylprop-2-enamide

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

InChI

InChI=1S/C14H18BrNO2/c1-3-4-9-16-14(17)8-6-11-5-7-13(18-2)12(15)10-11/h5-8,10H,3-4,9H2,1-2H3,(H,16,17)/b8-6+

InChI Key

IADWCUSNYZFZST-SOFGYWHQSA-N

SMILES

CCCCNC(=O)C=CC1=CC(=C(C=C1)OC)Br

Canonical SMILES

CCCCNC(=O)C=CC1=CC(=C(C=C1)OC)Br

Isomeric SMILES

CCCCNC(=O)/C=C/C1=CC(=C(C=C1)OC)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.